

Application Notes and Protocols for Reactions with (S)-(-)-2-Bromopropionic Acid

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Compound of Interest		
Compound Name:	(S)-(-)-2-Bromopropionic acid	
Cat. No.:	B016716	Get Quote

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(S)-(-)-2-Bromopropionic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Its utility stems from the presence of a stereocenter and a reactive bromine atom, which can be displaced through various nucleophilic substitution reactions. This document provides detailed experimental protocols for key reactions of **(S)-(-)-2-Bromopropionic acid**, including nucleophilic substitution and esterification, highlighting the stereochemical outcomes of these transformations.

Nucleophilic Substitution Reactions

The primary reactivity of **(S)-(-)-2-Bromopropionic acid** involves the substitution of the bromide ion by a nucleophile. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Synthesis of (R)-Alanine via S_n2 Reaction with Ammonia

This protocol describes the synthesis of (R)-alanine from **(S)-(-)-2-Bromopropionic acid**. The reaction proceeds through a classic S_n2 mechanism, resulting in an inversion of the stereocenter.

Experimental Protocol:



- In a suitable pressure vessel, cool 3 liters of concentrated aqueous ammonia (specific gravity 0.9) to 1-4°C in an ice bath.
- Slowly, and with continuous stirring, add 100 g (0.65 moles) of **(S)-(-)-2-Bromopropionic** acid to the cold ammonia solution.
- Seal the vessel and allow the mixture to stand at room temperature for a minimum of four days.
- After the reaction period, carefully vent the vessel and concentrate the solution to a volume of approximately 300 mL by evaporation under reduced pressure.
- Filter the concentrated solution to remove any solid impurities and continue to concentrate to a final volume of 200 mL.
- Cool the solution to room temperature and add 1 liter of methanol to precipitate the crude alanine.
- Chill the mixture overnight in a refrigerator (0–4°C) to maximize crystallization.
- Collect the crystals by suction filtration and wash them with 250 mL of methanol, followed by 250 mL of diethyl ether.
- For purification, the crude product can be recrystallized by dissolving it in a minimal amount of warm water and reprecipitating with methanol.
- Dry the purified crystals under vacuum to obtain (R)-alanine.

Data Presentation:



Parameter	Value	Reference
Starting Material	(S)-(-)-2-Bromopropionic acid	-
Product	(R)-Alanine	-
Expected Yield	65-70%	
Melting Point	297 °C (decomposes)	_
Specific Rotation [α]	-8.5°	_

Reaction Workflow:

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